Tilapertin: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor
Tilapertin: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilapertin (formerly AMG-747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2] Its mechanism of action is centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling by increasing synaptic concentrations of glycine, an NMDA receptor co-agonist.[3] Developed as a potential adjunctive therapy for the negative symptoms of schizophrenia, tilapertin's clinical development was halted due to a severe adverse event.[3] This guide provides a detailed overview of the preclinical and clinical data on tilapertin's mechanism of action, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: GlyT1 Inhibition
Tilapertin exerts its pharmacological effects by selectively inhibiting the glycine transporter type 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[3] By blocking this transporter, tilapertin leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for full activation.[3] This mechanism is based on the glutamate hypofunction hypothesis of schizophrenia, which posits that a deficit in NMDA receptor signaling contributes to the negative and cognitive symptoms of the disorder.[3]
Signaling Pathway
The signaling cascade initiated by tilapertin's inhibition of GlyT1 and subsequent potentiation of NMDA receptor activity is depicted below.
Preclinical Pharmacology
Preclinical studies have demonstrated tilapertin's potency and in vivo activity.
Quantitative Data: In Vitro Inhibition of GlyT1
| Species | IC50 (nM) |
| Human | 75 |
| Rat | 95 |
| Dog | 205 |
| Table 1: In vitro inhibitory potency of tilapertin on GlyT1 across different species. |
Quantitative Data: In Vivo Effects in Rats
| Parameter | Value |
| Minimal Effective Dose (NOR test) | 0.1 mg/kg (p.o.) |
| CSF Glycine Increase | Dose-dependent |
| Table 2: In vivo pharmacodynamic effects of tilapertin in rats. |
Experimental Protocols
2.3.1. GlyT1 Inhibition Assay (General Protocol)
While the specific protocol for tilapertin is not publicly available, a general radioligand binding assay to determine GlyT1 inhibition would involve the following steps:
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Tissue Preparation: Membranes are prepared from cells stably expressing the human, rat, or dog GlyT1 transporter.
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Radioligand: A radiolabeled ligand that binds to GlyT1, such as [³H]-glycine or a specific GlyT1 inhibitor radioligand, is used.
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Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (tilapertin).
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Separation: Bound and free radioligand are separated by rapid filtration.
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Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
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Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
2.3.2. Novel Object Recognition (NOR) Test in Rats (General Protocol)
The NOR test is used to assess cognition, particularly recognition memory, in rodents.[4]
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Habituation: Rats are individually habituated to the testing arena in the absence of any objects.
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Training (Familiarization) Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set period.
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Retention Interval: The rat is removed from the arena for a specific duration.
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Testing Phase: The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
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Data Analysis: A discrimination index is calculated to determine the preference for the novel object, which is indicative of intact recognition memory.
Clinical Development and Phase 2 Trial Results
Tilapertin was evaluated in two Phase 2 clinical trials as an adjunctive treatment for enduring negative symptoms in patients with schizophrenia.[3] The studies were terminated prematurely due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose.[3]
Study Design
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Design: Pooled analysis of two randomized, double-blind, placebo-controlled, multicenter Phase 2 studies.[3]
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Participants: Adults with a diagnosis of schizophrenia who were stabilized on antipsychotic medication. [4. 10]
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Intervention: Participants were randomized to receive daily oral doses of tilapertin (5 mg, 15 mg, or 40 mg) or placebo as an add-on to their existing antipsychotic therapy for 12 weeks.[3]
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Primary Endpoint: Change from baseline in the Negative Symptom Assessment-16 (NSA-16) total score at week 12.[3]
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Secondary Endpoints: Included the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS).[3]
Efficacy Results
Due to the early termination of the trials, the planned statistical power was not reached.
| Endpoint | 5 mg Tilapertin | 15 mg Tilapertin | 40 mg Tilapertin | Placebo |
| Change in NSA-16 Total Score at Week 12 | No significant difference | No significant difference | No significant difference | - |
| Change in PANSS NSFS at Week 12 | Not reported | Statistically significant improvement (p<0.05) | Not reported | - |
| Table 3: Summary of Efficacy Results from the Pooled Analysis of Phase 2 Trials of Tilapertin.[3] |
The results suggested a potential inverted-U dose-response curve, with the 15 mg dose showing a statistically significant improvement in a secondary measure of negative symptoms, while the lower and higher doses did not.[3]
Safety and Tolerability
The clinical development of tilapertin was halted due to a single case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a patient receiving the 40 mg dose.[3]
Conclusion
Tilapertin is a potent and selective GlyT1 inhibitor that was developed to address the unmet need for treatments for the negative symptoms of schizophrenia. Its mechanism of action, centered on enhancing NMDA receptor function by increasing synaptic glycine, is well-supported by preclinical data. While Phase 2 clinical trials showed a signal of efficacy at a specific dose, the development program was terminated due to a severe adverse drug reaction. The available data on tilapertin provide valuable insights into the therapeutic potential and challenges of targeting the glycine modulatory site of the NMDA receptor for the treatment of schizophrenia.
References
- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
